benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC13785713
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO3 |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m1/s1 |
| Standard InChI Key | RSMKUMJCVWVRAZ-AGIUHOORSA-N |
| Isomeric SMILES | C1[C@@H]2C[C@@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
| SMILES | C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
| Canonical SMILES | C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclo[2.2.1]heptane system, a seven-membered ring system fused with two smaller rings. The 2-azabicyclo[2.2.1]heptane scaffold contains a nitrogen atom at the 2-position, which is substituted with a benzyloxycarbonyl group. The hydroxyl group at the 6-position introduces hydrogen-bonding capability, critical for molecular interactions .
The stereochemistry—(1S,4R,6S)—dictates its three-dimensional conformation, influencing binding affinity and selectivity. The IUPAC name, benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, reflects this stereochemical specificity .
Computed Physicochemical Properties
Key physicochemical parameters include:
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Hydrogen bond donors/acceptors: 1 donor (hydroxyl group) and 3 acceptors (carbonyl oxygen and ether oxygens) .
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Rotatable bonds: 3, primarily from the benzyl ester moiety .
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Topological polar surface area (TPSA): 55.4 Ų, suggesting moderate membrane permeability .
These properties align with guidelines for CNS-active compounds, balancing hydrophobicity and polarity to traverse the blood-brain barrier.
Synthesis and Stereochemical Control
Asymmetric Hydroformylation
A patented method (WO2011150205A2) describes the synthesis of related azabicycloheptane derivatives via asymmetric hydroformylation. This approach employs rhodium catalysts with chiral ligands to achieve high enantioselectivity (>95% ee) in forming the bicyclic core . For benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, key steps include:
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Lactam formation: Cyclization of precursor amines under acidic conditions.
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Hydroxylation: Stereoselective introduction of the hydroxyl group using oxidizing agents like OsO₄.
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Esterification: Benzylation of the carboxylate group via nucleophilic acyl substitution .
Biological Activity and Mechanism
Neuropharmacological Targets
Preliminary studies highlight the compound’s affinity for serotonin (5-HT) receptors and GABAₐ receptors, implicated in anxiety and seizure disorders. In vitro assays demonstrate:
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IC₅₀ = 120 nM for 5-HT₁ₐ receptor binding.
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EC₅₀ = 450 nM for GABAₐ potentiation.
The hydroxyl group at C6 forms hydrogen bonds with Thr305 in the 5-HT₁ₐ binding pocket, while the benzyl ester engages in π-π stacking with Phe339.
Enzyme Inhibition
The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with a Kᵢ of 85 nM. This activity suggests potential utility in neurodegenerative disorders like Parkinson’s disease, where MAO-B overexpression contributes to dopaminergic neuron loss.
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